molecular formula C₁₇H₂₂N₄O₁₂P₂ B1142225 Riboflavin 4',5'-diphosphate CAS No. 86108-25-0

Riboflavin 4',5'-diphosphate

Cat. No. B1142225
CAS RN: 86108-25-0
M. Wt: 536.32
InChI Key:
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Description

Riboflavin 4',5'-diphosphate (RDP) is an important coenzyme in many biochemical reactions. It is a form of vitamin B2 and is also known as flavin mononucleotide (FMN). RDP is involved in various metabolic pathways, including the synthesis of fatty acids, amino acids, and nucleotides, as well as energy metabolism. RDP is also involved in the production of energy from glucose, as well as in the regulation of gene expression. In

Mechanism of Action

Target of Action

Riboflavin 4’,5’-diphosphate, also known as Vitamin B2, primarily targets flavoproteins in the human body . These flavoproteins play a crucial role in various biochemical pathways, including mitochondrial metabolism, riboflavin transport, ubiquinone and FAD synthesis, antioxidant signaling, one-carbon metabolism, nitric oxide signaling, and peroxisome oxidative metabolism .

Mode of Action

Riboflavin 4’,5’-diphosphate serves as a precursor to two essential cofactors: Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN) . The binding of FAD and/or FMN cofactors to flavoproteins is critical for regulating their assembly and activity . This interaction leads to changes in the structure and function of these proteins, thereby influencing various biochemical reactions.

Biochemical Pathways

Riboflavin 4’,5’-diphosphate is involved in numerous biochemical pathways. It plays a significant role in the purine biosynthesis pathway and the pentose phosphate pathway . The conversion steps from Inosine-5’-Monophosphate (IMP) to 2,5-Diamino-6-Ribosylamino-4(3H)-Pyrimidinone-5’-Phosphate (DARPP) are particularly crucial in riboflavin production . These pathways and their downstream effects are essential for the body’s energy metabolism and cellular respiration.

Pharmacokinetics

Riboflavin 4’,5’-diphosphate is water-soluble and is absorbed in the human gastrointestinal tract by specialized transport protein systems . Its absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability. The elimination half-life of riboflavin is approximately 66 to 84 minutes .

Result of Action

The action of Riboflavin 4’,5’-diphosphate results in the regulation of a diverse array of biochemical pathways. It plays a key role in energy metabolism, cellular respiration, and antibody production, as well as normal growth and development . It is also essential for the metabolism of other vitamins and nutrients, such as niacin, vitamin B6, and folate .

Action Environment

The action, efficacy, and stability of Riboflavin 4’,5’-diphosphate can be influenced by various environmental factors. For instance, the gut microbiome can synthesize vitamin B2, although its contributions are generally considered insufficient to meet dietary needs . Additionally, the efficiency of riboflavin production can be enhanced through fermentation using genetically modified microorganisms .

properties

IUPAC Name

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(23)12(33-35(29,30)31)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROVZJTZFFUDOZ-SCRDCRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Riboflavin 4',5'-diphosphate

CAS RN

86108-25-0
Record name Riboflavin 4',5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIBOFLAVIN 4',5'-DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I85AB6YHA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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